molecular formula C21H21ClN2O3 B2424346 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851407-51-7

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide

Cat. No.: B2424346
CAS No.: 851407-51-7
M. Wt: 384.86
InChI Key: PJMSVXNUAWSYFB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenoxy group and a quinoline derivative

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-13-3-4-15-11-16(21(26)24-20(15)14(13)2)9-10-23-19(25)12-27-18-7-5-17(22)6-8-18/h3-8,11H,9-10,12H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMSVXNUAWSYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form 4-chlorophenoxyacetic acid.

    Quinoline derivative synthesis: The quinoline moiety is synthesized through a series of reactions, starting from aniline derivatives and involving cyclization reactions to form the quinoline ring system.

    Coupling reaction: The final step involves the coupling of the chlorophenoxy intermediate with the quinoline derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The chlorophenoxy group may enhance the compound’s binding affinity to its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A simpler analog with similar structural features but lacking the quinoline moiety.

    Quinoline derivatives: Compounds like quinine and chloroquine, which share the quinoline core structure.

Uniqueness

2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is unique due to its combination of the chlorophenoxy and quinoline moieties, which may confer distinct biological activities and chemical properties compared to its individual components.

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